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Compound of Interest

Compound Name: Lusutrombopag-d13

Cat. No.: B12413488 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an in-

depth look at the deuterated thrombopoietin receptor agonist, Lusutrombopag-d13, and its

parent compound, Lusutrombopag. It includes key chemical identifiers, a summary of its

mechanism of action, detailed experimental protocols from preclinical and clinical studies, and

a compilation of relevant quantitative data.

Lusutrombopag-d13 is the deuterium-labeled analog of Lusutrombopag, an orally

bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. Due to its isotopic

labeling, Lusutrombopag-d13 serves as an ideal internal standard for analytical and

pharmacokinetic studies, enabling precise quantification of Lusutrombopag in biological

samples through methods like mass spectrometry and liquid chromatography.

Core Chemical and Physical Properties
This section provides the fundamental chemical identifiers for Lusutrombopag-d13 and its

parent compound, Lusutrombopag.
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Property Lusutrombopag-d13 Lusutrombopag

Molecular Weight 604.62 g/mol 591.54 g/mol

Molecular Formula C29H19D13Cl2N2O5S C29H32Cl2N2O5S

CAS Number

2983162-15-6 (Note: This CAS

number is provided by some

suppliers but is not universally

listed. Other sources may state

"N/A".)

1110766-97-6[1]

Mechanism of Action: TPO Receptor Signaling
Lusutrombopag acts as a thrombopoietin receptor (TPO-R) agonist, mimicking the effects of

endogenous thrombopoietin. It binds to the transmembrane domain of the TPO receptor on

megakaryocytes and their progenitors. This binding event triggers a downstream signaling

cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of

Transcription (STAT) pathways. The activation of this pathway promotes the proliferation and

differentiation of megakaryocytic progenitor cells, leading to an increase in mature

megakaryocytes and, consequently, elevated platelet production.
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Experimental Protocols
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Detailed methodologies from key preclinical and clinical studies are outlined below, providing a

framework for the design of related experiments.

Preclinical Pharmacokinetic Study in Rats
A study investigating the pharmacokinetics of Lusutrombopag in rats utilized a validated UPLC-

MS/MS method for plasma concentration analysis.

Animal Model: Male Sprague-Dawley rats.

Dosing: A single oral administration of 10 mg/kg Lusutrombopag.

Sample Collection: Blood samples were collected at various time points post-administration.

Sample Preparation: Protein precipitation was used to extract Lusutrombopag from plasma

samples.

Instrumentation: A UPLC-MS/MS system equipped with a triple quadrupole mass

spectrometer.

Chromatographic Conditions:

Column: CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 μm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 0.4 ml/min.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive.

MRM Transitions: For quantitative analysis, the transition of m/z 592.97 ⟶ 491.02 was

monitored for Lusutrombopag.

Internal Standard: Poziotinib was used as the internal standard.

Clinical Trial Protocol (L-PLUS 2 Study)
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The L-PLUS 2 study was a Phase 3, randomized, double-blind, placebo-controlled trial to

evaluate the efficacy and safety of Lusutrombopag in patients with chronic liver disease and

thrombocytopenia undergoing invasive procedures.

Patient Population: Adults with chronic liver disease and a baseline platelet count of < 50 ×

10⁹/L scheduled for an invasive procedure.

Study Design:

Screening Period: Up to 28 days before randomization.

Treatment Period: 7 days, with patients receiving either 3 mg of Lusutrombopag or a

matching placebo orally once daily.

Post-treatment Period: 28 days, with the invasive procedure scheduled between days 9

and 14.

Primary Efficacy Endpoint: The proportion of patients who did not require a platelet

transfusion before the invasive procedure and did not need rescue therapy for bleeding.

Key Secondary Endpoints:

The proportion of patients who avoided platelet transfusion throughout the study.

The number of days the platelet count remained at or above 50 × 10⁹/L.

Monitoring:

Platelet counts were monitored regularly.

Safety assessments included monitoring for adverse events, with a particular focus on

thrombotic events. Portal vein thrombosis was assessed using imaging studies

(ultrasonography, CT, or MRI) at screening and after the procedure.

Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic data for

Lusutrombopag from various studies.
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Table 1: Pharmacokinetic Parameters of Lusutrombopag
Parameter Species/Population Dose Value

Cmax Healthy Subjects 3 mg (single dose) 111 ng/mL

AUC Healthy Subjects 3 mg (single dose) 2931 ng.hr/mL

Tmax
Patients with Chronic

Liver Disease
3 mg ~6 to 8 hours

Terminal Half-life

(t1/2)
Healthy Subjects 3 mg ~27 hours

Apparent Volume of

Distribution (Vd/F)
Healthy Subjects 3 mg 39.5 L

Plasma Protein

Binding
In vitro N/A >99.9%

Clearance (CL/F)
Patients with Chronic

Liver Disease
3 mg 1.1 L/hr

Table 2: Pharmacodynamic and Efficacy Data (L-PLUS 2
Study)
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Parameter
Lusutrombopag (3
mg)

Placebo P-value

Patients avoiding pre-

procedure platelet

transfusion

64.8% 29.0% <0.0001

Median duration of

platelet count ≥ 50 ×

10⁹/L (days)

19.2 0.0 <0.0001

Mean maximum

platelet count (in

patients without

transfusion)

86.9 × 10⁹/L N/A N/A

Median time to reach

maximum platelet

count (days)

12.0 N/A N/A

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12413488?utm_src=pdf-custom-synthesis
https://www.biorbyt.com/lusutrombopag-d13-orb2299761.html
https://www.benchchem.com/product/b12413488#lusutrombopag-d13-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12413488#lusutrombopag-d13-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12413488#lusutrombopag-d13-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12413488#lusutrombopag-d13-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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